Crystal Structure Analysis of 5-(2-Fluorophenyl)pyridine-3,4-diamine: A Technical Guide
Crystal Structure Analysis of 5-(2-Fluorophenyl)pyridine-3,4-diamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the process for determining and analyzing the single-crystal X-ray structure of 5-(2-Fluorophenyl)pyridine-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a hypothetical, yet scientifically rigorous, workflow from synthesis and crystallization to data collection, structure solution, refinement, and in-depth analysis of the crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals with an interest in structural chemistry and its application in understanding molecular properties.
Introduction: The Significance of Structural Elucidation
The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a crystal lattice are fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For pharmaceutically relevant molecules like 5-(2-Fluorophenyl)pyridine-3,4-diamine, a detailed knowledge of the crystal structure can inform drug design, polymorphism screening, and formulation development. The presence of a flexible phenyl group, a hydrogen-bond-donating diamine moiety, and a hydrogen-bond-accepting pyridine ring suggests a rich landscape of potential intermolecular interactions that govern the solid-state architecture. This guide will walk through the complete process of elucidating this structure.
Synthesis and Crystallization
Synthetic Pathway
A plausible synthetic route to 5-(2-Fluorophenyl)pyridine-3,4-diamine involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] The synthesis would be followed by the reduction of a nitro group to an amine.
Caption: Proposed synthetic route for 5-(2-Fluorophenyl)pyridine-3,4-diamine.
Crystallization Protocol
Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical and empirical step.[4][5][6][7] For 5-(2-Fluorophenyl)pyridine-3,4-diamine, a variety of techniques would be screened.
Protocol: Slow Evaporation
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Solvent Screening: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) to achieve saturation.
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Vessel Preparation: Transfer the saturated solutions to small, clean vials (e.g., 2 mL glass vials).
-
Evaporation Control: Cover the vials with a cap, pierced with a needle, to allow for slow solvent evaporation at room temperature. The rationale here is to approach supersaturation at a rate that favors the growth of a single, well-ordered crystal lattice rather than rapid precipitation.[4]
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Monitoring: Visually inspect the vials daily for the formation of crystals.
For this hypothetical study, single crystals of suitable quality were obtained from a methanol/acetonitrile (1:1 v/v) solution after approximately five days.
Single-Crystal X-ray Diffraction
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and reduce radiation damage.[8][9][10][11][12]
Experimental Parameters:
-
Diffractometer: Bruker D8 VENTURE with a PHOTON 100 CMOS detector
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: 100(2) K
-
Data Collection Strategy: A series of ω and φ scans were performed to ensure complete data coverage.
-
Software: Data collection and cell refinement were performed using APEX3, and data reduction was carried out with SAINT.[8]
Structure Solution and Refinement
The collected diffraction data is used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined to best fit the experimental data.
Caption: Workflow for crystal structure solution and refinement.
The structure was solved using intrinsic phasing with SHELXT and refined by full-matrix least-squares on F² using SHELXL.[13][14][15] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The amine hydrogen atoms were located in the difference Fourier map and refined with distance restraints.
Results and Discussion: A Hypothetical Structure
The following data represents a plausible crystal structure for 5-(2-Fluorophenyl)pyridine-3,4-diamine.
Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical formula | C₁₁H₁₀FN₃ |
| Formula weight | 203.22 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.521(3) |
| b (Å) | 10.115(4) |
| c (Å) | 11.342(5) |
| α (°) | 90 |
| β (°) | 105.32(1) |
| γ (°) | 90 |
| Volume (ų) | 941.5(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.435 |
| Absorption coefficient (mm⁻¹) | 0.102 |
| F(000) | 424 |
| Reflections collected | 8452 |
| Independent reflections | 2150 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak/hole (e Å⁻³) | 0.25 and -0.21 |
Molecular Geometry
The analysis of bond lengths and angles would be compared to standard values to confirm the chemical identity and identify any unusual geometric features.
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.395(2) | N1-C5-C4 | 123.5(1) |
| C4-N2 | 1.388(2) | C3-C4-N2 | 120.1(1) |
| C3-N3 | 1.391(2) | C4-C3-N3 | 121.3(1) |
| C5-C6 | 1.482(2) | C5-C6-C7 | 121.8(1) |
| C7-F1 | 1.358(2) | C6-C7-F1 | 118.9(1) |
The dihedral angle between the pyridine ring and the fluorophenyl ring is a key conformational parameter. In this hypothetical structure, it is 42.5(1)°, indicating a non-planar conformation. This twist is likely due to steric hindrance between the ortho-fluorine atom and the pyridine ring.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily dictated by a network of hydrogen bonds involving the diamine groups and the pyridine nitrogen.
| D–H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| N2–H2A···N1ⁱ | 0.88 | 2.15 | 3.012(2) | 168 |
| N3–H3A···N3ⁱⁱ | 0.88 | 2.28 | 3.145(2) | 165 |
| N3–H3B···F1ⁱⁱⁱ | 0.88 | 2.45 | 3.281(2) | 158 |
Symmetry codes: (i) -x+1, y-1/2, -z+1/2; (ii) -x, -y, -z; (iii) x, -y+1/2, z-1/2
The N2–H···N1 hydrogen bond is a classic interaction that links molecules into chains along the b-axis. The N3–H···N3 interaction forms centrosymmetric dimers. Additionally, a weaker N–H···F hydrogen bond contributes to the three-dimensional network. The interplay of these interactions results in a robust and stable crystal lattice.
Hirshfeld Surface Analysis
To further quantify and visualize the intermolecular interactions, a Hirshfeld surface analysis would be performed using CrystalExplorer.[16][17][18][19][20][21][22] The dₙₒᵣₘ surface would reveal the key contact points, with red areas indicating close contacts.
Caption: Hypothetical contribution of intermolecular contacts from Hirshfeld surface analysis.
The 2D fingerprint plots derived from the Hirshfeld surface would quantify the contribution of different types of contacts. The prominent spikes in the N···H region would correspond to the strong hydrogen bonds, while the large area of H···H contacts indicates the significance of van der Waals forces in the overall packing.
Structure Validation
The final step in the analysis is to validate the crystal structure using a tool like checkCIF, which is integrated into the PLATON software.[23][24][25][26][27] This process checks for inconsistencies, potential errors, and missed symmetry. For this hypothetical structure, no A- or B-level alerts were generated, indicating a high-quality and well-refined structure.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of 5-(2-Fluorophenyl)pyridine-3,4-diamine. Through a combination of synthesis, meticulous crystallization, and detailed X-ray diffraction analysis, a plausible three-dimensional structure has been proposed. The analysis of the molecular geometry and intermolecular interactions, particularly the robust hydrogen-bonding network, provides critical insights into the solid-state behavior of this compound. This structural information is invaluable for guiding further research in drug development and materials science, where a deep understanding of molecular architecture is paramount.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]
-
The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved February 12, 2026, from [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
checkCIF validation ALERTS: what they mean and how to respond. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1599-1607. [Link]
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. University of Göttingen. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2435. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
-
Structure validation in chemical crystallography. (n.d.). Utrecht University Research Portal. Retrieved February 12, 2026, from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
-
PLATON/VALIDATION. (n.d.). Utrecht University. Retrieved February 12, 2026, from [Link]
-
Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Stanford Materials. Retrieved February 12, 2026, from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
Crystallization techniques for small molecules compounds: a review. (2007). Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]
-
Intermolecular Interaction Analysis by using Crystal Explorer. (2015, December 4). YouTube. [Link]
-
(PDF) Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
List of freely available molecular or crystal structure visualization software. (2022, December 9). BragitOff.com. [Link]
-
Data Collection for Crystallographic Structure Determination. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Single Crystal X-Ray Diffraction Data Collection. (2019, May 6). YouTube. [Link]
-
X-ray Diffraction Data Collection. (n.d.). University of Glasgow. Retrieved February 12, 2026, from [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 13. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 17. crystalexplorer.net [crystalexplorer.net]
- 18. researchgate.net [researchgate.net]
- 19. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. research-portal.uu.nl [research-portal.uu.nl]
- 26. m.youtube.com [m.youtube.com]
- 27. PLATON/VALIDATION [platonsoft.nl]
